![molecular formula C19H20N4OS B246274 N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea](/img/structure/B246274.png)
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea, also known as MBTU, is a chemical compound that has been widely studied for its potential applications in scientific research. MBTU belongs to the class of thioureas and has been found to have various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea is not fully understood. However, studies have suggested that it may act by inhibiting the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea may also act by scavenging free radicals and reducing oxidative stress in cells.
Biochemical and Physiological Effects:
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea has been found to have various biochemical and physiological effects. Studies have shown that it can reduce inflammation, oxidative stress, and cell proliferation. Additionally, N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea has been found to have neuroprotective properties and can improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea has several advantages for lab experiments. It is a stable compound and can be easily synthesized in large quantities. Additionally, it has been extensively studied, and its properties and effects are well-documented. However, N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results.
Zukünftige Richtungen
There are several future directions for the study of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea. One area of research could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies could be conducted to elucidate the mechanism of action of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea and its effects on different cell types and tissues. Furthermore, the potential therapeutic applications of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea in various diseases could be explored in more detail. Overall, the study of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea has the potential to lead to new insights into the treatment of various diseases and conditions.
Synthesemethoden
The synthesis of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea is a multi-step process that involves the reaction of 2-methyl-5-nitroaniline with thiourea to form 2-methyl-5-thioureidoaniline. This compound is then reacted with butyryl chloride to produce N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea. The purity of the final product can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. Additionally, N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea has been found to have anticancer properties by inducing apoptosis in cancer cells.
Eigenschaften
Molekularformel |
C19H20N4OS |
|---|---|
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
N-[[5-(1H-benzimidazol-2-yl)-2-methylphenyl]carbamothioyl]butanamide |
InChI |
InChI=1S/C19H20N4OS/c1-3-6-17(24)23-19(25)22-16-11-13(10-9-12(16)2)18-20-14-7-4-5-8-15(14)21-18/h4-5,7-11H,3,6H2,1-2H3,(H,20,21)(H2,22,23,24,25) |
InChI-Schlüssel |
ZNASAHJVXWZKNS-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC(=S)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3N2)C |
Kanonische SMILES |
CCCC(=O)NC(=S)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B246192.png)
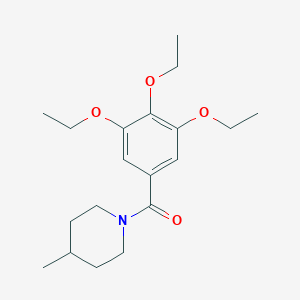
![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B246196.png)
![N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B246198.png)
![2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B246201.png)
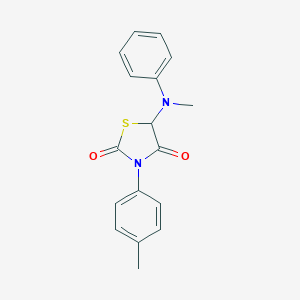
![N-{4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]phenyl}acetamide](/img/structure/B246208.png)
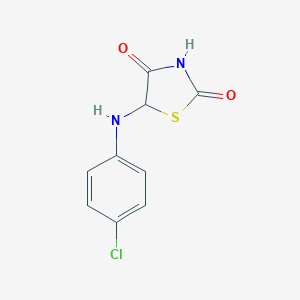
![1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B246219.png)
![1-[(4-chlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B246222.png)
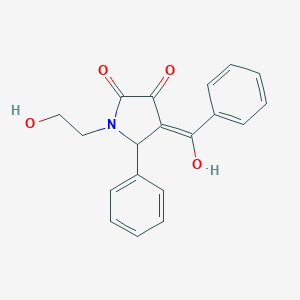
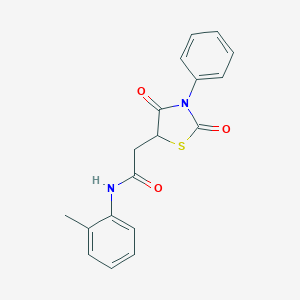
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide](/img/structure/B246232.png)
![1-[(2,4-dichlorophenyl)sulfonyl]-1H-imidazole](/img/structure/B246234.png)